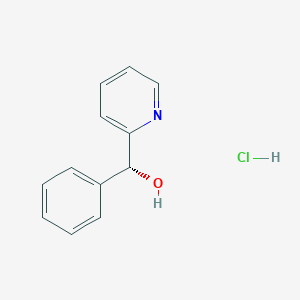![molecular formula C13H13N3O2 B13114197 (R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is a chiral amino acid derivative that features a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid framework. One common method involves the use of stop codon suppression techniques to incorporate the metal-binding amino acid (2,2’-bipyridin-5-yl)alanine into proteins . This method allows for the precise incorporation of the bipyridine moiety into the desired position within the amino acid structure.
Industrial Production Methods
Industrial production methods for ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid are not well-documented in the literature. the principles of large-scale amino acid synthesis and purification can be applied to produce this compound in significant quantities. Techniques such as chromatography and crystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with transition metals.
Reduction: Reduction reactions can modify the amino acid backbone or the bipyridine moiety.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal complexes, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with transition metals can form metal-bipyridine complexes, while substitution reactions can yield various functionalized bipyridine derivatives.
Scientific Research Applications
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: The compound can be incorporated into proteins to study metal-binding sites and enzyme mechanisms.
Industry: Used in the development of new materials with specific electronic and catalytic properties.
Mechanism of Action
The mechanism of action of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid involves its ability to bind to metal ions through the bipyridine moiety. This binding can influence the activity of metal-dependent enzymes and other biological processes. The compound can also act as a catalyst in various chemical reactions, facilitating the formation of specific products through its interaction with metal ions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the amino acid framework.
2,2’-Bipyridine-6,6’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups at the 6 and 6’ positions.
Uniqueness
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is unique due to its chiral amino acid backbone, which allows for specific interactions with biological molecules and metal ions
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m1/s1 |
InChI Key |
VWTQURBMIRJISI-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)

![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)






![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)


